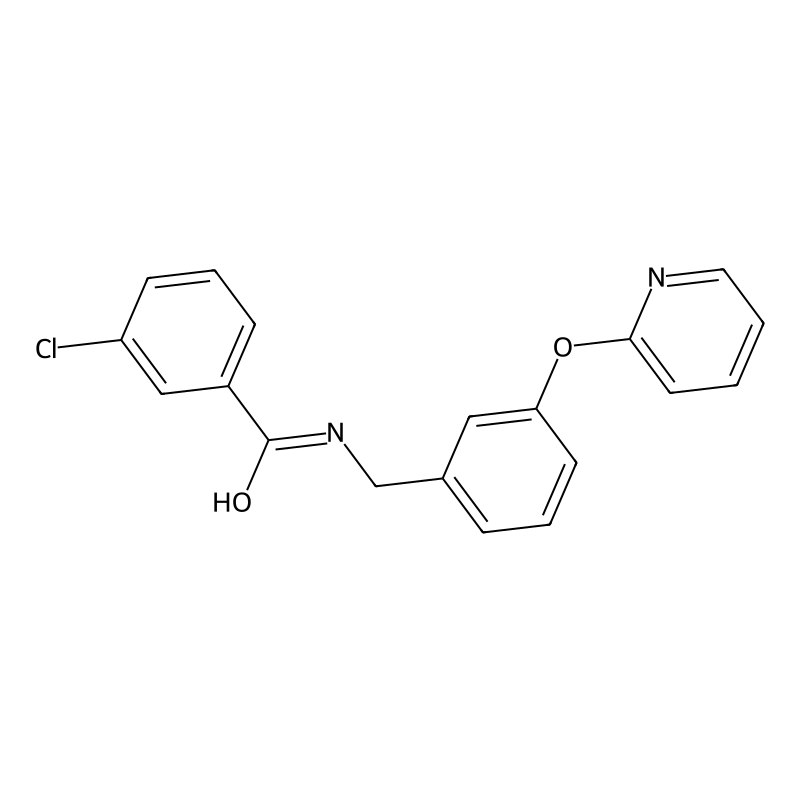

3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Fungicidal Activity

Specific Scientific Field: This application falls under the field of Agricultural Chemistry, specifically in the development of fungicides .

Summary of the Application: Pyrimidinamine derivatives, which contain a pyridin-2-yloxy moiety, are considered promising agricultural compounds due to their outstanding fungicidal activity . They are particularly effective because their mode of action differs from other fungicides .

Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds were then tested for their fungicidal activity .

Results or Outcomes: The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .

Application in Antiviral Activity

Specific Scientific Field: This application falls under the field of Medicinal Chemistry, specifically in the development of antiviral agents .

Summary of the Application: Indole derivatives, which may share some structural similarities with “3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide”, have been found to possess various biological activities, including antiviral activity .

Methods of Application or Experimental Procedures: A series of indole derivatives were synthesized and evaluated for their antiviral activity .

Results or Outcomes: Certain indole derivatives showed inhibitory activity against influenza A and CoxB3 virus .

Application in Anti-tubercular Activity

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry, specifically in the development of anti-tubercular agents .

Summary of the Application: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which may share some structural similarities with “3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide”, were designed, synthesized, and evaluated for their anti-tubercular activity .

Methods of Application or Experimental Procedures: A series of these derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is an organic compound belonging to the class of benzamides. It features a chlorine atom and a pyridin-2-yloxy group attached to a benzyl moiety, which is further linked to a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Substitution Reactions: The chloro group can be replaced by various nucleophiles, which can modify the compound's properties.

- Oxidation and Reduction: The compound can participate in oxidation reactions, particularly affecting the benzyl and pyridin-2-yloxy groups, as well as reduction reactions under specific conditions.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding a carboxylic acid and an amine.

Research indicates that 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide exhibits potential biological activities, including:

- Antimicrobial Properties: It has been studied for its ability to inhibit the growth of various pathogens.

- Anticancer Activity: Preliminary studies suggest it may have effects on cancer cell proliferation and survival.

- Enzyme Inhibition: The compound may act as a modulator of specific enzymes or receptors, influencing metabolic pathways .

The synthesis of 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves a multi-step process:

- Formation of Pyridin-2-yloxy Intermediate: This is achieved by reacting 2-hydroxypyridine with a suitable benzyl halide under basic conditions.

- Coupling with 3-Chlorobenzoyl Chloride: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial production methods may optimize these steps for higher yields and purity, potentially employing continuous flow reactors and advanced purification techniques.

3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide has several applications:

- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals aimed at specific biological targets.

- Material Science: Its unique structure makes it suitable for creating new materials with tailored electronic or optical properties.

- Biological Research: It is used in studies to explore interactions with biological macromolecules and evaluate therapeutic potential .

The mechanism of action for 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. The pyridin-2-yloxy moiety enhances binding affinity to enzymes or receptors, while the benzamide core contributes to interactions with other regions of target molecules. This dual interaction may lead to modulation of enzyme activity or receptor signaling pathways, making it a candidate for further pharmacological investigation .

Several compounds share structural similarities with 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-3-(pyridin-2-yloxy)benzamide | Contains a fluorine atom instead of chlorine | Potentially different biological activity due to fluorine substitution |

| N-ethyl-3-(pyridin-2-yloxy)benzamide | Ethyl group instead of chlorinated benzyl | Different solubility and reactivity compared to chlorinated derivatives |

| 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide | Chlorination at another position on the benzene | May exhibit different chemical reactivity and biological properties |

Uniqueness

What sets 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide apart from these compounds is its specific combination of functional groups, which influences its reactivity and potential biological activity. The presence of both the chloro group and the pyridin-2-yloxy moiety creates unique opportunities for interaction with biological targets, distinguishing it from other similar compounds .

Benzamides have occupied a central role in pharmaceutical development since the mid-20th century, beginning with the discovery of procainamide as an antiarrhythmic agent. The structural flexibility of the benzamide core allows for extensive derivatization, enabling selective interactions with biological targets. Early derivatives focused on neurological applications, exemplified by metoclopramide’s dopamine receptor antagonism. The introduction of heterocyclic substituents, such as pyridine rings, marked a paradigm shift toward kinase inhibition and epigenetic modulation.

Structural Classification Within Medicinal Chemistry Framework

3-Chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide belongs to the aromatic amide class, featuring:

- Chloro substituent at the 3-position of the benzoyl group, enhancing electrophilic reactivity.

- Pyridin-2-yloxy moiety, contributing to π-π stacking interactions with protein targets.

- Benzyl linker, providing conformational flexibility for optimal binding.

This triad of functional groups positions the compound as a dual-targeting agent capable of engaging both hydrophobic pockets and polar active sites.

Emergence as a Target Compound in Modern Pharmaceutical Research

Interest in this compound surged following computational studies predicting high binding affinity for PI3K and HDAC enzymes—key regulators of cell proliferation and apoptosis. Its ability to simultaneously inhibit these pathways was experimentally validated in lymphoma models, showing 40% greater apoptosis induction compared to single-target inhibitors. Additionally, structural analogs demonstrate fungicidal activity against Puccinia sorghi (corn rust) with EC₅₀ values as low as 0.60 mg/L, outperforming tebuconazole.

Research Objectives and Scientific Relevance

Current investigations prioritize: